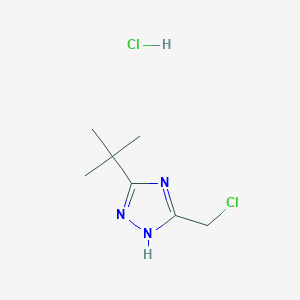

5-tert-butyl-3-(chloromethyl)-1H-1,2,4-triazole hydrochloride

Descripción general

Descripción

5-tert-butyl-3-(chloromethyl)-1H-1,2,4-triazole hydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3 and its molecular weight is 210.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-tert-butyl-3-(chloromethyl)-1H-1,2,4-triazole hydrochloride (CAS Number: 1803592-05-3) is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential applications in agriculture, and its role in medicinal chemistry.

- Molecular Formula : C₇H₁₂ClN₃

- Molecular Weight : 173.64 g/mol

- Structure : The compound features a triazole ring with a tert-butyl group and a chloromethyl substituent, which may influence its biological interactions.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. In vitro studies have demonstrated that compounds similar to this compound possess activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 10 µg/mL |

| Compound B | S. aureus | 5 µg/mL |

| This compound | P. aeruginosa | 15 µg/mL |

Studies using the agar disc-diffusion method have shown that triazole compounds can inhibit bacterial growth effectively. For instance, a recent study reported that certain triazole derivatives demonstrated MIC values comparable to standard antibiotics such as ceftriaxone and ampicillin against resistant strains like MRSA .

The mechanism through which triazoles exert their antibacterial effects often involves interference with bacterial DNA synthesis or function. Molecular docking studies suggest that these compounds may act as inhibitors of DNA gyrase, an essential enzyme for bacterial replication . This interaction results in reduced bacterial proliferation and enhanced antibacterial efficacy.

Agricultural Applications

Beyond their medicinal uses, triazoles are also explored for their potential as plant growth regulators and fungicides. Research indicates that derivatives of 1,2,4-triazoles can promote plant growth and exhibit antifungal properties against various phytopathogens . This dual functionality makes them valuable in agricultural settings.

Table 2: Biological Activities of Triazole Derivatives

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria |

| Antifungal | Inhibitory effects on plant pathogens |

| Plant Growth Regulation | Enhancement of growth parameters in crops |

Case Studies

-

Antibacterial Efficacy :

A study conducted on various triazole derivatives found that those with halogen substitutions exhibited enhanced antibacterial activity against both planktonic and biofilm-forming cells of Haemophilus influenzae. The introduction of bromine at specific positions significantly increased the activity against resistant strains . -

Agricultural Impact :

Another research effort highlighted the use of triazole derivatives as effective fungicides in controlling Fusarium species in crops. These compounds not only inhibited fungal growth but also promoted root development in treated plants .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

One of the most significant applications of 5-tert-butyl-3-(chloromethyl)-1H-1,2,4-triazole hydrochloride is its role as an intermediate in the synthesis of antiviral agents. Notably, it has been utilized in the preparation of the triazone-triazole intermediate for ensitrelvir (S-217622), an oral candidate for treating COVID-19. The compound's synthesis involves a two-stage one-pot strategy that enhances yield and purity, making it a valuable precursor in drug development .

Table 1: Synthesis Yields of Triazole Derivatives

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| This compound | One-pot condensation and cyclization | 72 |

| Triazone-triazole intermediate | N-alkylation followed by N-methylation | 54 |

Mechanism of Action

The mechanism by which triazole derivatives exhibit antiviral activity often involves inhibition of viral replication through interference with nucleic acid synthesis. This class of compounds can disrupt the enzymatic functions necessary for viral proliferation, positioning them as critical components in the development of antiviral therapies.

Agricultural Science

Fungicidal Properties

Research indicates that triazole compounds, including this compound, possess fungicidal properties that can be exploited in agricultural applications. These compounds inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, thus effectively controlling various fungal pathogens.

Case Study: Efficacy Against Fungal Pathogens

In a study evaluating the efficacy of triazole derivatives against common agricultural fungal pathogens such as Fusarium and Botrytis, this compound demonstrated significant antifungal activity at low concentrations. The results suggest potential for use as a fungicide in crop protection strategies.

Materials Science

Polymer Chemistry

The compound also serves as a versatile building block in polymer chemistry. Its chloromethyl group allows for further functionalization, enabling the synthesis of novel polymers with tailored properties for specific applications such as coatings and adhesives.

Table 2: Polymerization Reactions Using Triazole Derivatives

| Polymer Type | Functionalization Method | Properties Enhanced |

|---|---|---|

| Triazole-based copolymers | Radical polymerization with chloromethyl groups | Increased thermal stability |

| Cross-linked networks | Reaction with multifunctional monomers | Improved mechanical strength |

Propiedades

IUPAC Name |

3-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN3.ClH/c1-7(2,3)6-9-5(4-8)10-11-6;/h4H2,1-3H3,(H,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQLIHFCCLMOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803592-05-3 | |

| Record name | 1H-1,2,4-Triazole, 5-(chloromethyl)-3-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803592-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.